molecular formula C12H17NO3 B12340474 2H-1-Benzopyran-4-methanamine, 3,4-dihydro-6,7-dimethoxy-

2H-1-Benzopyran-4-methanamine, 3,4-dihydro-6,7-dimethoxy-

Cat. No.: B12340474
M. Wt: 223.27 g/mol
InChI Key: BTQSAIBPCZEEIO-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-4-methanamine, 3,4-dihydro-6,7-dimethoxy- is a chemical compound with the molecular formula C11H15NO3. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of methanamine and dimethoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-4-methanamine, 3,4-dihydro-6,7-dimethoxy- typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzopyran derivative.

    Methanamine Introduction: The methanamine group is introduced through a nucleophilic substitution reaction.

    Dimethoxy Group Addition: The dimethoxy groups are added via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The product is purified using techniques like recrystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-4-methanamine, 3,4-dihydro-6,7-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The methanamine and dimethoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

2H-1-Benzopyran-4-methanamine, 3,4-dihydro-6,7-dimethoxy- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-4-methanamine, 3,4-dihydro-6,7-dimethoxy- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1-benzopyran-4-methanamine: A similar compound with different substituents.

    6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-ylmethylamine: Another derivative with similar structural features.

Uniqueness

2H-1-Benzopyran-4-methanamine, 3,4-dihydro-6,7-dimethoxy- is unique due to the presence of both methanamine and dimethoxy groups, which confer distinct chemical and biological properties. Its specific substitution pattern differentiates it from other benzopyran derivatives, making it a valuable compound for various research and industrial applications.

Biological Activity

2H-1-Benzopyran-4-methanamine, 3,4-dihydro-6,7-dimethoxy- (CAS Number: 123891-64-5) is a compound belonging to the benzopyran class of organic compounds. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H17NO3
  • Molecular Weight : 223.27 g/mol
  • CAS Number : 123891-64-5

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its antimicrobial and antiproliferative effects. Research indicates that derivatives of benzopyran exhibit significant interactions with biological systems, contributing to their potential therapeutic benefits.

Antimicrobial Activity

Recent studies have demonstrated that 2H-1-benzopyran derivatives possess notable antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 6.25 mg/mL against resistant bacterial strains .
CompoundMIC (mg/mL)Target Organism
Compound A50E. coli
Compound B6.25XDR pathogens
Compound C12.5Staphylococcus aureus

Antiproliferative Effects

2H-1-Benzopyran compounds have also been evaluated for their antiproliferative properties against various cancer cell lines. In vitro studies suggest that these compounds can inhibit cell proliferation effectively:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
CompoundIC50 (µM)Cell Line
Compound A15MCF-7
Compound B20HeLa
Compound C25A549

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Antioxidant Activity : Benzopyran derivatives have been shown to scavenge free radicals, reducing oxidative stress in cells.
  • Enzyme Inhibition : Certain compounds inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Signal Transduction Modulation : These compounds may influence various signaling pathways critical for cellular growth and survival.

Case Studies

Several case studies highlight the effectiveness of 2H-1-benzopyran derivatives:

  • Study on Antibacterial Activity :
    • A study assessed the antibacterial efficacy of various benzopyran derivatives against multi-drug resistant strains of bacteria. The results indicated significant inhibition zones for several compounds, suggesting their potential as novel antibiotics .
  • Anticancer Research :
    • Research involving the application of benzopyran derivatives on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth, with specific compounds showing promising results in reducing viability by over 50% at certain concentrations .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-2H-chromen-4-yl)methanamine

InChI

InChI=1S/C12H17NO3/c1-14-11-5-9-8(7-13)3-4-16-10(9)6-12(11)15-2/h5-6,8H,3-4,7,13H2,1-2H3

InChI Key

BTQSAIBPCZEEIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(CCO2)CN)OC

Origin of Product

United States

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